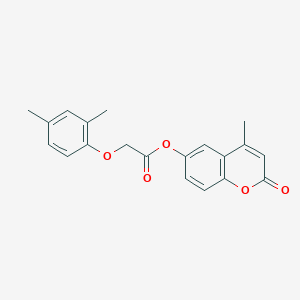
(4-Methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen ring system substituted with a methyl group and an oxo group, as well as a phenoxyacetate moiety with dimethyl substitutions.
Mechanism of Action
Target of Action
Coumarin derivatives, which this compound is a part of, have been known to exhibit a variety of therapeutic activities including antibacterial, antimalarial, antioxidant, anticancer, antiplatelet, antithrombotic, analgesic, antifungal, antiviral, anticoagulant, anti-inflammatory, and antitumor activities .
Mode of Action
Coumarin derivatives are known to interact with various biological targets leading to their therapeutic effects .
Biochemical Pathways
Coumarin derivatives are known to interact with various biochemical pathways leading to their therapeutic effects .
Result of Action
Coumarin derivatives are known to have various therapeutic effects, including antimicrobial, antitubercular, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate typically involves the condensation of 4-methyl-2-oxo-2H-chromen-6-ol with 2-(2,4-dimethylphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The phenoxyacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxychromen derivatives.
Substitution: Various substituted phenoxyacetate derivatives.
Scientific Research Applications
(4-Methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: A furocoumarin derivative with similar structural features.
4-Methyl-2-oxo-2H-chromen-6-yl acetate: A simpler chromen derivative without the phenoxyacetate moiety.
Uniqueness
(4-Methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate is unique due to the presence of both the chromen ring system and the phenoxyacetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 2-(2,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-4-6-17(14(3)8-12)23-11-20(22)24-15-5-7-18-16(10-15)13(2)9-19(21)25-18/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSSTMKLWISGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)OC(=O)C=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
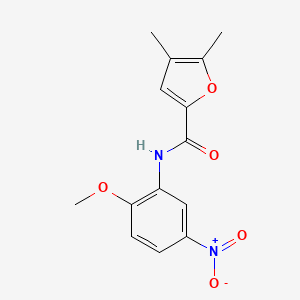
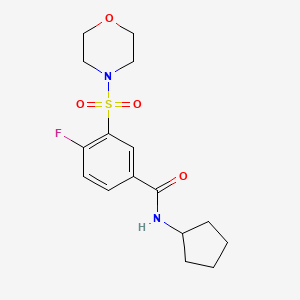
![1-(Phenylsulfonyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B5851803.png)
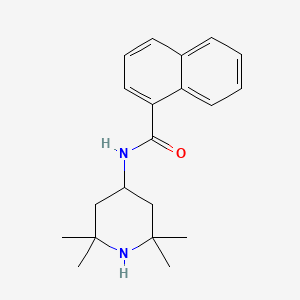
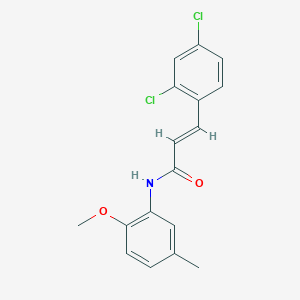
![methyl 4-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5851823.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-Chlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
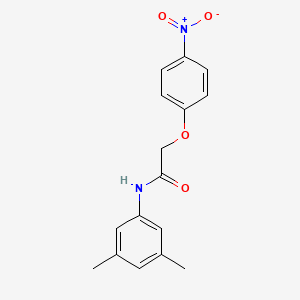
![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)
![N-{4-[(1E)-1-{2-[(5-bromothiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B5851875.png)

![1-[4-(1,3-BENZOXAZOL-2-YL)-3-HYDROXYPHENYL]-3-PROPANOYLTHIOUREA](/img/structure/B5851898.png)
![1-[(2-Bromophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5851906.png)
